molecular formula C40H35ClN6 B1142802 N-Trityl-deshydroxymethyl Losartan CAS No. 1216502-96-3

N-Trityl-deshydroxymethyl Losartan

Cat. No.: B1142802
CAS No.: 1216502-96-3
M. Wt: 635.212
InChI Key: LWPPQPQHKFWWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) is a synthetic intermediate used in the preparation of losartan impurities. Losartan, a non-peptide angiotensin II AT1 receptor antagonist, is widely prescribed for hypertension management . The molecular formula of this compound is C₄₀H₃₅ClN₆, with a molecular weight of 635.21 g/mol. Its structure features a trityl (triphenylmethyl) group protecting the tetrazole ring and a deshydroxymethyl modification at the imidazole moiety, which distinguishes it from losartan and its metabolites . This compound is critical in pharmaceutical quality control, ensuring the purity of losartan during synthesis. It is stored at -20°C and transported at room temperature, with a purity exceeding 95% by HPLC .

Properties

CAS No.

1216502-96-3

Molecular Formula

C40H35ClN6

Molecular Weight

635.212

IUPAC Name

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-1-trityltetrazole

InChI

InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-44-45-47(39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3

InChI Key

LWPPQPQHKFWWHE-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N-Trityl-deshydroxymethyl Losartan:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use/Activity
This compound 1797133-13-1 C₄₀H₃₅ClN₆ 635.21 Trityl-protected tetrazole; deshydroxymethyl Losartan impurity synthesis
N-Trityl Losartan (EP Impurity H) 133909-99-6 C₄₁H₃₇ClN₆O 665.23 Trityl-protected tetrazole; hydroxyl retention Losartan impurity intermediate
Losartan Carboxaldehyde 114798-36-6 C₂₂H₂₁ClN₆O 420.90 Aldehyde group at imidazole 5-position Losartan metabolite
Candesartan Cilexetil 145040-37-5 C₃₃H₃₄N₆O₆ 610.66 Biphenyltetrazole; ethyl ester prodrug AT1 receptor antagonist
Irbesartan 138402-11-6 C₂₅H₂₈N₆O 428.53 Spirocyclopentane substituent AT1 receptor antagonist

Key Differences and Research Findings

N-Trityl Losartan (EP Impurity H) :

  • Contains a hydroxyl group retained at the imidazole 5-position, unlike this compound.
  • Exhibits a higher molecular weight (665.23 vs. 635.21) due to the hydroxyl group and additional oxygen atom .
  • Used in impurity profiling but lacks pharmacological activity due to steric hindrance from the trityl group .

Losartan Carboxaldehyde :

  • A metabolite of losartan with an aldehyde group replacing the hydroxymethyl group.
  • Demonstrates reduced AT1 receptor binding compared to losartan, as the aldehyde group disrupts hydrogen bonding .

Candesartan and Irbesartan :

  • Candesartan : Exhibits 10-fold higher AT1 receptor affinity than losartan due to its biphenyltetrazole structure and ester prodrug design, enabling prolonged action . Clinical studies show superior 24-hour blood pressure control vs. losartan (p < 0.05) .
  • Irbesartan : Structural similarity to losartan but with a spirocyclopentane group, enhancing metabolic stability. Cross-reactivity studies using molecularly imprinted polymers (MIPs) show 5-fold lower sensitivity for Irbesartan vs. Losartan, suggesting subtle structural variations impact binding .

Fluorinated Losartan Derivatives (e.g., [¹⁸F]FEtLos) :

  • Substitution of the hydroxymethyl group with fluorine at the imidazole 5-position improves radiolabeling efficiency for imaging applications. These derivatives retain AT1 antagonism but exhibit altered pharmacokinetics due to fluorine's electronegativity .

Challenges in Structural Similarity Searches

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